2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
Overview
Description
“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde” is a chemical compound with the molecular formula C11H15BFNO2 . It is often used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is determined by its conformation, which can severely affect its physical and chemical characteristics . The structures of similar compounds have been refined by the full-matrix least-squares procedure on F2 for all data using software like SHELXL-2018/3 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The melting point ranges from 29.0 to 33.0 °C .Scientific Research Applications
Synthesis and Structural Analysis
Boric Acid Ester Intermediates : This compound is utilized as a boric acid ester intermediate in the synthesis of various benzene ring-containing compounds. Research has explored its synthesis through substitution reactions and structural confirmation via spectroscopy and X-ray diffraction. Further analysis using density functional theory (DFT) validates the consistency of molecular structures derived from DFT with crystal structures obtained from single-crystal X-ray diffraction (Huang et al., 2021).
Molecular Structure and Physicochemical Properties : Advanced studies have been conducted on the molecular electrostatic potential and frontier molecular orbitals of these compounds. These investigations reveal key physicochemical properties, contributing to a deeper understanding of the compound's characteristics and potential applications (Huang et al., 2021).
Application in Detection and Analysis
Hydrogen Peroxide Vapor Detection : Research indicates the potential use of compounds with similar structures in detecting hydrogen peroxide vapor. The introduction of functional groups can accelerate deboronation in hydrogen peroxide vapor, enhancing sensitivity and decreasing detection time, which is crucial in applications like explosive detection (Fu et al., 2016).
Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide. Studies show that the compound's structure can play a significant role in the fluorescence response, which is vital for applications in biological and chemical sensing (Lampard et al., 2018).
Potential for Material Science and Organic Electronics
- **Polyfluorene Derivatives for Photoluminescence**: The compound has been involved in the synthesis of polyfluorene derivatives, showcasing applications in material science. These derivatives exhibit high quantum yields and are promising for the fabrication of blue-light-emitting devices, demonstrating the compound's relevance in the field of organic electronics (Ranger et al., 1997).
- Semiconducting Polymers for Electronics : The compound is used in the synthesis of donor–acceptor copolymers, particularly in the field of semiconducting polymers. This synthesis facilitates the development of high-performance materials for electronic applications, highlighting its importance in advanced material engineering (Kawashima et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as important reagents .
Mode of Action
It is known that such compounds are often used in nucleophilic substitution reactions, coupling reactions, and catalytic reactions .
Pharmacokinetics
The compound’s physical properties such as its melting point (29-33°c) and boiling point (3042±270 °C) suggest that it may have specific pharmacokinetic properties .
Result of Action
It is known that such compounds are often used in organic synthesis, suggesting that they may have significant effects on molecular structures .
Action Environment
It is known that such compounds are often used in controlled laboratory environments, suggesting that they may be sensitive to specific environmental conditions .
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRHFEMIYPGGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744677 | |
Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-63-3 | |
Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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